6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid
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Overview
Description
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to an oxane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl (Fmoc) derivative. The Fmoc group is often introduced using fluorenylmethoxycarbonyl chloride and a suitable base. The oxane ring can be constructed through a cyclization reaction, often involving a diol precursor and a dehydrating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the fluorenyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the oxane ring or the carboxylic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation products: Esters, amides, and other carboxylic acid derivatives.
Reduction products: Reduced fluorenyl derivatives and other reduced forms of the compound.
Substitution products: Substituted oxane derivatives and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized as a probe or a reagent for studying biological processes. Its fluorescence properties, due to the fluorenyl group, can be exploited in imaging and detection techniques.
Medicine: The compound has potential applications in drug development. Its structural features may be useful in designing new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical reactivity can be harnessed to create novel materials with enhanced performance.
Mechanism of Action
The mechanism by which 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)hexanoic acid
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)caproic acid
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Uniqueness: 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid is unique due to its oxane ring structure, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and physical properties, making it suitable for specific applications.
Properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-9-10-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVTIYLRJTXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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